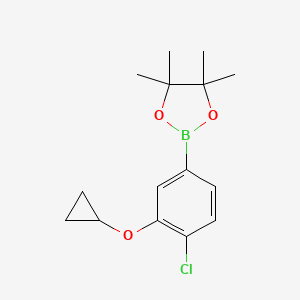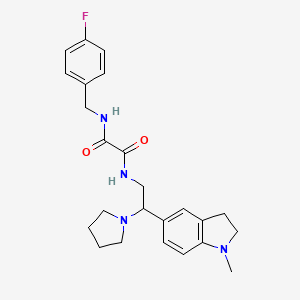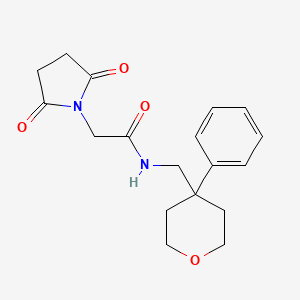
Pyridine, 4-hydrazinyl-2,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Pyridine, 4-hydrazinyl-2,6-dimethyl-” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines .Molecular Structure Analysis
The structure of neutral and protonated pyridine, 2-methyl-, 4-methyl-, 2,4-dimethyl-, 2,6-dimethyl-, and 2,4,6-trimethylpyridine molecules and also of proton-bound dimers of pyridine and 2,4-dimethylpyridine have been computed using accurate quantum chemical methods .Chemical Reactions Analysis
Pyridine and its derivatives are involved in a wide range of chemical reactions. For instance, 2,6-Lutidine, a dimethyl-substituted derivative of pyridine, is used as a non-nucleophilic base in organic synthesis . It participates in the formation of silyl ethers .Physical And Chemical Properties Analysis
Pyridine is a colorless liquid with a pungent, noxious odor . It has a chemical formula of C5H5N and a molar mass of 107.153 g/mol . It has a melting point of -5.8 °C and a boiling point of 144 °C . It is soluble in water .科学的研究の応用
Synthesis and Molecular Interactions
4-Hydrazinyl-2,6-dimethylpyridine has been used as a starting point in the synthesis of various novel pyridine and fused pyridine derivatives. These derivatives, including triazolopyridines, pyridotriazines, and pyridine–pyrazole hybrids, have shown significant antimicrobial and antioxidant activities. The compounds were synthesized from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile and were evaluated for their binding energies on target proteins through in silico molecular docking screenings (Flefel et al., 2018).
Anticancer Activity
Certain pyrimido[5,4-e][1,2,4]triazines and pyrazolopyrimidines synthesized from 6-hydrazinyluracil exhibited promising anticancer activity against the human lung carcinoma (A549) cell line. The synthesis involved condensation with aromatic aldehydes and subsequent reactions leading to various derivatives with notable yields. Some of these compounds demonstrated significant cytotoxic activity, highlighting the potential for therapeutic applications (El-Kalyoubi, 2018).
Structural and Chemical Analysis
The structural and chemical properties of compounds involving 4-hydrazinyl-2,6-dimethylpyridine have been extensively analyzed. For instance, the crystal and molecular structures of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine were determined, providing insights into the conformation of the hydrazo-bond and its implications for molecular interactions. These findings have implications for understanding the chemical properties and potential applications of these compounds (Kucharska et al., 2013).
作用機序
将来の方向性
Pyridine and its derivatives have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . They are also used as solvents and catalysts in chemical reactions . Future research may focus on developing new synthesis methods, exploring new applications, and improving the understanding of their biological activities .
特性
IUPAC Name |
(2,6-dimethylpyridin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-7(10-8)4-6(2)9-5/h3-4H,8H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGPPTZEAGTBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Ethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2643922.png)
![6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile](/img/structure/B2643923.png)

![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)
![Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2643926.png)

![N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2643929.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2643933.png)



![N-isopropyl-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2643943.png)
![2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide](/img/structure/B2643945.png)